![molecular formula C13H16Cl2N2O2S B14398421 N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide CAS No. 88314-30-1](/img/structure/B14398421.png)
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C13H16Cl2N2O2S It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with a bis(3-chloroprop-2-en-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroprop-2-en-1-amine and 3-nitrobenzenesulfonamide.
Reduction: The nitro group in 3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reaction: The resulting 3-aminobenzenesulfonamide is then reacted with 3-chloroprop-2-en-1-amine in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanesulfonamide derivatives.
Scientific Research Applications
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88314-30-1 |
|---|---|
Molecular Formula |
C13H16Cl2N2O2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-[3-[bis(3-chloroprop-2-enyl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H16Cl2N2O2S/c1-20(18,19)16-12-5-2-6-13(11-12)17(9-3-7-14)10-4-8-15/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
WXGCPAXODKITSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N(CC=CCl)CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


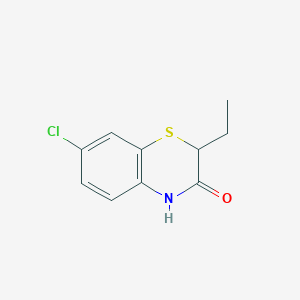
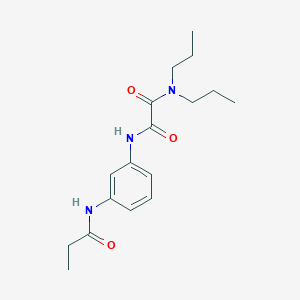
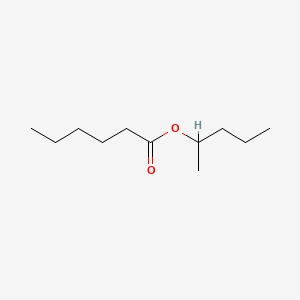
silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
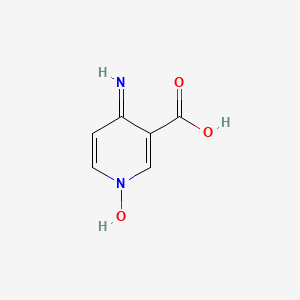
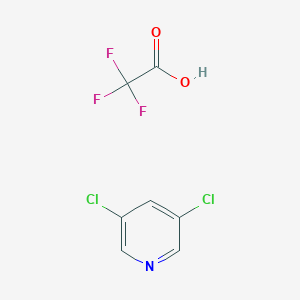

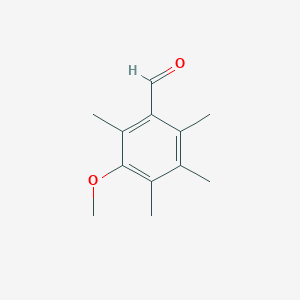
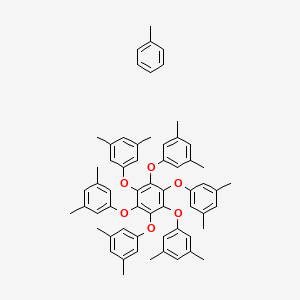

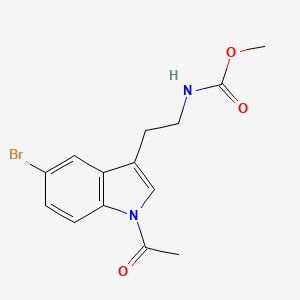
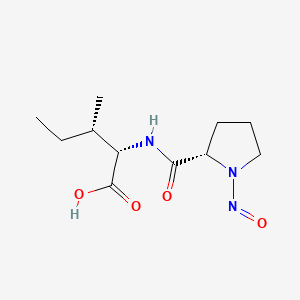
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
